molecular formula C19H20BrNO5S B3558125 ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate

Cat. No.: B3558125
M. Wt: 454.3 g/mol
InChI Key: HRPHGAYGWRSRIJ-UHFFFAOYSA-N
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Description

This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with multiple functional groups, including an acetyl group, a bromo-substituted phenoxy group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One possible synthetic route is as follows:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride and a suitable catalyst.

    Bromination of the Phenoxy Group: The phenoxy group can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Acetamido Group: The acetamido group can be introduced through an amidation reaction involving an amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the bromo group to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions will yield new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may have potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate will depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved will require further research to elucidate.

Comparison with Similar Compounds

Ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-4-methylthiazole-5-carboxylate: This compound also contains a brominated heterocycle and a carboxylate group, but differs in the structure of the heterocycle and the presence of additional functional groups.

    Ethyl 2-bromo-2-methylpropionate: This compound features a brominated carbon chain and a carboxylate group, but lacks the thiophene ring and other functional groups present in the target compound.

The uniqueness of this compound lies in its combination of functional groups and the presence of the thiophene ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

ethyl 5-acetyl-2-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO5S/c1-5-25-19(24)16-11(3)17(12(4)22)27-18(16)21-15(23)9-26-14-7-6-10(2)8-13(14)20/h6-8H,5,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPHGAYGWRSRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate
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ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate
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ethyl 5-acetyl-2-[2-(2-bromo-4-methylphenoxy)acetamido]-4-methylthiophene-3-carboxylate

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